5-(2,5-Dichlorophenyl)-5-oxovaleric acid
Overview
Description
5-(2,5-Dichlorophenyl)-5-oxovaleric acid, also known as 5-DCOVA, is a synthetic compound that has been studied for its potential applications in various scientific fields. It has been studied for its ability to act as a chelating agent, its use as a reagent in organic synthesis, and its potential application in drug delivery.
Scientific Research Applications
1. Role in Synthesis and Analysis
5-Chlorovaleroyl chloride, closely related to 5-(2,5-Dichlorophenyl)-5-oxovaleric acid, is used as an alkylating agent in the synthesis of pharmaceutical intermediates and other specialty chemicals. Its impurities are monitored due to their impact on the final product's quality. A GC-FID method has been developed for analyzing low-level impurities of 5-chlorovaleroyl chloride (Tang, Kim, Miller, & Lloyd, 2010).
2. Involvement in Metabolic Pathways
4,5-Dioxovaleric acid, which bears structural similarity to 5-(2,5-Dichlorophenyl)-5-oxovaleric acid, is involved in chlorophyll biosynthesis in green algae. It was believed to be an intermediate between 2-oxoglutarate and 5-aminolevulinic acid, although this role has been contested (Meisch, Reinle, & Wolf, 1985).
3. Relevance in Brown and Beige Adipose Tissue Function
Brown and beige adipose tissues secrete small molecule metabokines, including 5-oxoproline, which are functionally associated with systemic energy expenditure. These metabokines signal through specific pathways to induce mitochondrial oxidative energy metabolism (Whitehead et al., 2021).
4. Synthetic Applications in Pharmaceutical Chemistry
The compound 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, structurally related to 5-(2,5-Dichlorophenyl)-5-oxovaleric acid, has been used in the synthesis of novel heterocyclic compounds with potential biological activity, demonstrating the versatility of these compounds in pharmaceutical research (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
properties
IUPAC Name |
5-(2,5-dichlorophenyl)-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-7-4-5-9(13)8(6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPNYNZRKLDHJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCCC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645417 | |
Record name | 5-(2,5-Dichlorophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dichlorophenyl)-5-oxovaleric acid | |
CAS RN |
898791-29-2 | |
Record name | 2,5-Dichloro-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,5-Dichlorophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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